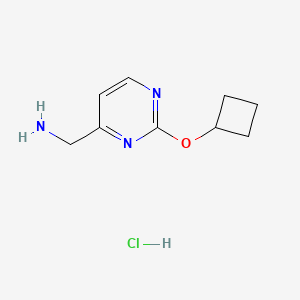

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride

Description

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a cyclobutoxy group and a methanamine group

Properties

IUPAC Name |

(2-cyclobutyloxypyrimidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-6-7-4-5-11-9(12-7)13-8-2-1-3-8;/h4-5,8H,1-3,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMSZUFEPKPFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-cyclobutoxypyrimidine with methanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring or the methanamine group are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

Chemistry: In chemistry, (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology: The compound may be studied for its biological activity, including its interactions with biological molecules and potential therapeutic effects. Research in this area could lead to the development of new drugs or bioactive compounds.

Medicine: In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be investigated for its ability to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry: In the industrial sector, (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound has a similar structure but with a chlorine atom instead of a cyclobutoxy group.

Methenamine: A heterocyclic compound with a different structure but similar applications in medicinal chemistry.

Uniqueness: (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is unique due to its cyclobutoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride includes a pyrimidine ring substituted with a cyclobutoxy group and a methanamine moiety. This unique structure suggests potential interactions with biological targets, particularly in the realm of enzymatic inhibition and receptor modulation.

The biological activity of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in cellular pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases or other enzymes involved in critical signaling pathways.

Target Enzymes

- Cyclin-dependent Kinases (CDKs) : Similar compounds have shown efficacy in inhibiting CDKs, which are crucial for cell cycle regulation.

- Glutaminase : There is potential for this compound to inhibit glutaminase, an enzyme involved in tumor metabolism, which could lead to decreased proliferation of cancer cells.

Biological Activity

Research indicates that (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride exhibits a range of biological activities:

-

Anticancer Activity :

- In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, studies on MCF-7 (breast cancer) and HCT116 (colon cancer) cells demonstrated significant reductions in cell viability at specific concentrations.

- Table 1 summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Induction of apoptosis HCT116 20 Cell cycle arrest HepG2 25 Inhibition of glutaminase -

Antimicrobial Activity :

- Preliminary tests suggest that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these findings.

-

Neuroprotective Effects :

- Some studies have hinted at neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride:

- Study 1 : A preclinical trial involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Study 2 : A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable profiles for oral bioavailability.

Research Findings

Recent publications have highlighted the following findings regarding the biological activity of (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride:

-

Inhibition Studies :

- Compounds similar to (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride have been shown to effectively inhibit target enzymes in vitro, leading to decreased cell proliferation rates.

-

Synergistic Effects :

- Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy, suggesting potential for use in multi-drug regimens.

-

Safety Profile :

- Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.